

# An In-depth Technical Guide to Cytarabine-d2: Chemical Structure and Isotopic Labeling

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## Compound of Interest

Compound Name: Cytarabine-d2

Cat. No.: B12422365

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This technical guide provides a comprehensive overview of the chemical structure, isotopic labeling, and analytical characterization of **Cytarabine-d2**. This deuterated analog of the chemotherapeutic agent Cytarabine serves as a critical tool in pharmacokinetic studies and as an internal standard for quantitative bioanalysis.

## Chemical Structure and Isotopic Labeling

**Cytarabine-d2**, systematically named Cytarabine-5,6-d2, is a stable isotope-labeled version of Cytarabine. The chemical structure of Cytarabine consists of a cytosine ring linked to an arabinose sugar moiety. In Cytarabine-5,6-d2, two hydrogen atoms on the pyrimidine ring have been replaced with deuterium atoms at the 5th and 6th positions.<sup>[1]</sup> This specific labeling results in a molecular weight increase of approximately 2 Da compared to the unlabeled compound, a feature that is fundamental to its application in mass spectrometry-based assays.

The molecular formula of Cytarabine-5,6-d2 is  $C_9H_{11}D_2N_3O_5$ , and its molecular weight is approximately 245.23 g/mol.<sup>[1]</sup> The deuterium labeling is stable and does not alter the chemical properties or biological activity of the molecule, making it an ideal tracer for studying the metabolism and disposition of Cytarabine.

Below is a diagram illustrating the chemical structure of Cytarabine-5,6-d2, with the deuterium atoms explicitly shown.

**Figure 1:** Chemical structure of Cytarabine-5,6-d2.

## Data Presentation

Quantitative data for Cytarabine-5,6-d2 is summarized in the tables below. This includes its key chemical properties and typical parameters for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Chemical Properties of Cytarabine-5,6-d2

Property	Value	Reference
Chemical Name	Cytarabine-5,6-d2	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>11</sub> D <sub>2</sub> N <sub>3</sub> O <sub>5</sub>	<a href="#">[1]</a>
Molecular Weight	245.23 g/mol	<a href="#">[1]</a>
Isotopic Purity	≥ 98%	<a href="#">[1]</a>
CAS Number	40632-26-6	

Table 2: Exemplary LC-MS/MS Parameters for the Analysis of Cytarabine

Parameter	Typical Value
LC Column	High Strength Silica T3 column (100 × 2.1 mm, 1.8 µm) <a href="#">[2]</a>
Mobile Phase	Gradient elution with acetonitrile and aqueous ammonium acetate with formic acid <a href="#">[3]</a>
Flow Rate	0.5 mL/min <a href="#">[3]</a>
Injection Volume	10 µL <a href="#">[3]</a>
Ionization Mode	Electrospray Ionization (ESI), Positive or Negative <a href="#">[4]</a> <a href="#">[5]</a>
MS/MS Transition (Cytarabine)	m/z 244.0 → 112.0 <a href="#">[6]</a>
MS/MS Transition (Cytarabine-d2)	m/z 246.0 → 114.0 (Predicted)

## Experimental Protocols

While a specific, detailed synthesis protocol for Cytarabine-5,6-d2 is not readily available in the public domain, a plausible synthetic route can be devised based on established methods for the deuteration of pyrimidine rings. The following proposed protocol involves the catalytic reduction of a halogenated precursor in the presence of deuterium gas.

### Proposed Synthesis of Cytarabine-5,6-d2

This proposed method is based on the general principle of catalytic dehalogenation using deuterium gas.

**Step 1: Synthesis of 5-Bromo- or 5,6-Dibromo-Cytarabine (Precursor)** A common starting point for introducing substituents at the 5 and 6 positions of the cytosine ring is through halogenation. Cytarabine can be brominated at the 5-position, and potentially at the 6-position under more forcing conditions, using N-bromosuccinimide (NBS) in a suitable solvent.

**Step 2: Catalytic Deuteration** The halogenated Cytarabine precursor is then subjected to catalytic reduction using deuterium gas ( $D_2$ ) and a palladium catalyst, such as palladium on carbon (Pd/C).

- **Reaction:** The bromo-substituted Cytarabine is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
- **Catalyst:** A catalytic amount of 10% Pd/C is added to the solution.
- **Deuterium Source:** The reaction vessel is purged with deuterium gas and maintained under a deuterium atmosphere (typically 1-4 atm).
- **Reaction Conditions:** The reaction is stirred at room temperature for several hours to overnight, or until the reaction is complete as monitored by TLC or LC-MS.
- **Work-up:** The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude Cytarabine-5,6-d2.

**Step 3: Purification** The crude product is purified by a suitable chromatographic method, such as preparative high-performance liquid chromatography (HPLC) or column chromatography on

silica gel, to obtain the final product with high chemical and isotopic purity.

## Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are used to confirm the structure and isotopic labeling of Cytarabine-5,6-d2.

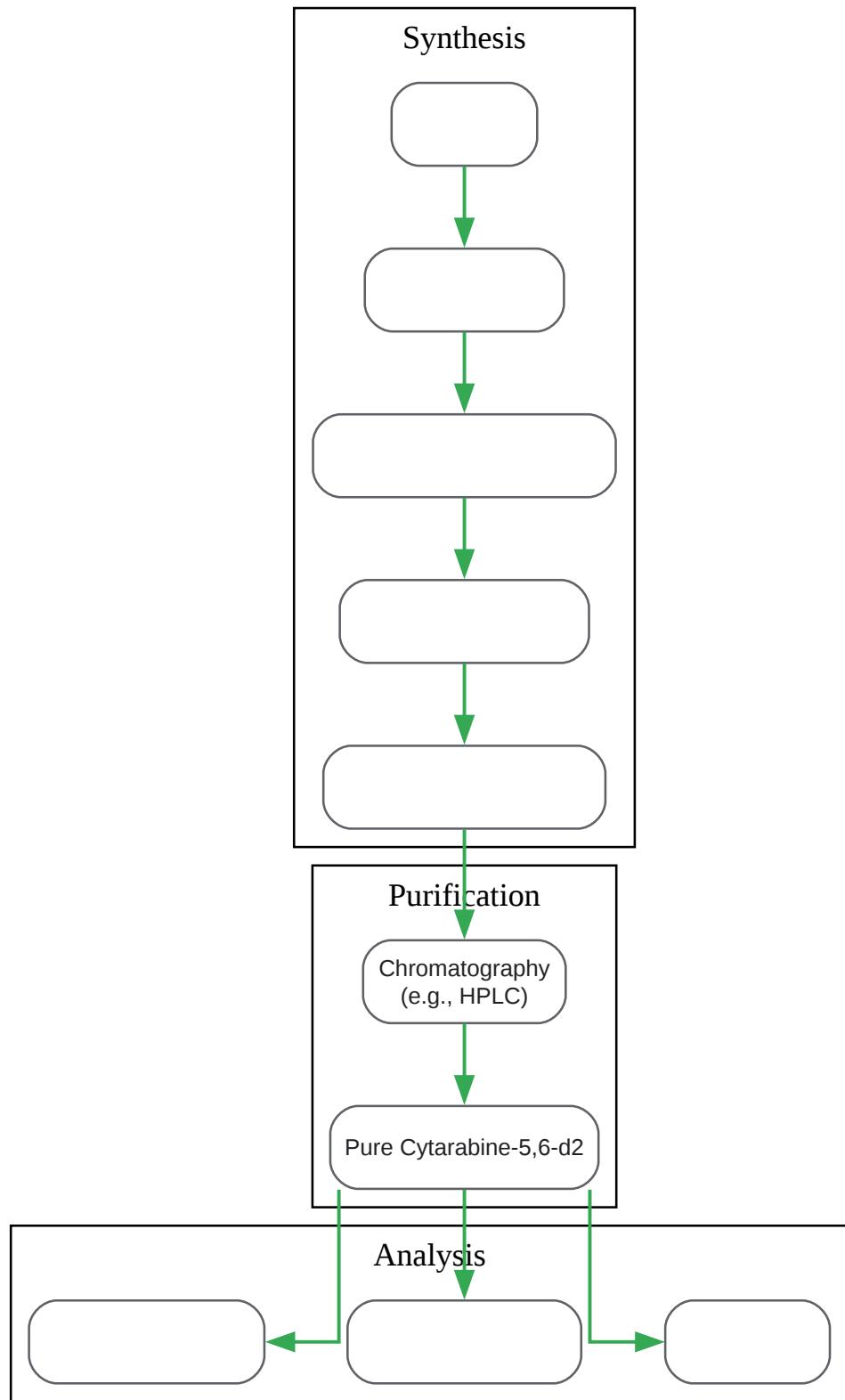
- $^1\text{H}$  NMR: The  $^1\text{H}$  NMR spectrum of Cytarabine-5,6-d2 will be similar to that of unlabeled Cytarabine, with the notable absence of the signals corresponding to the protons at the 5 and 6 positions of the cytosine ring.<sup>[7]</sup> For unlabeled Cytarabine, these protons typically appear as doublets around  $\delta$  5.92 (H-5) and  $\delta$  7.70 (H-6) ppm in  $\text{D}_2\text{O}$ .<sup>[7]</sup> The remaining proton signals of the arabinose moiety should be present.
- $^{13}\text{C}$  NMR: The  $^{13}\text{C}$  NMR spectrum will show signals for all nine carbon atoms. The chemical shifts of the C5 and C6 carbons may be slightly altered due to the deuterium substitution (isotope effect).
- $^2\text{H}$  NMR: A deuterium NMR spectrum can be acquired to directly observe the deuterium signals at the 5 and 6 positions, confirming the location of the isotopic labels.

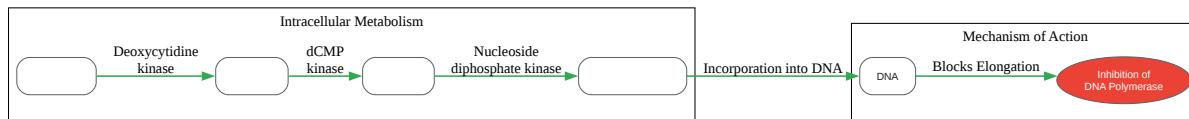
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and isotopic enrichment of Cytarabine-5,6-d2.

- Molecular Ion: The mass spectrum will show a molecular ion  $[\text{M}+\text{H}]^+$  at  $\text{m/z}$  246.1, corresponding to the deuterated compound.
- Isotopic Distribution: The isotopic pattern of the molecular ion cluster will confirm the incorporation of two deuterium atoms.
- Fragmentation: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern. The major fragment ion for unlabeled Cytarabine is observed at  $\text{m/z}$  112.0, corresponding to the cytosine base.<sup>[6]</sup> For Cytarabine-5,6-d2, the corresponding fragment would be expected at  $\text{m/z}$  114.0.

## Mandatory Visualizations

The following diagrams illustrate the logical workflow for the synthesis and analysis of **Cytarabine-d2** and its metabolic pathway.



[Click to download full resolution via product page](#)**Figure 2:** Proposed experimental workflow for the synthesis and analysis of Cytarabine-5,6-d2.[Click to download full resolution via product page](#)

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